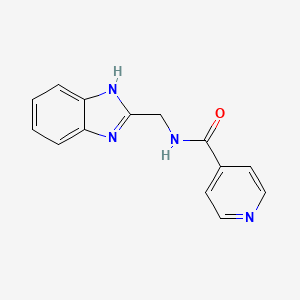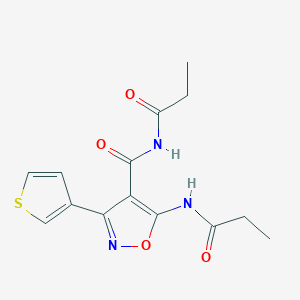
5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2,4-dichlorophenyl group and a thiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: As a component in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dichlorophenyl and thiophene groups can enhance binding affinity and specificity to target molecules. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the thiophene group, which may affect its chemical and biological properties.
3-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the dichlorophenyl group, potentially altering its reactivity and applications.
Uniqueness
5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the dichlorophenyl and thiophene groups, which can synergistically enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C12H6Cl2N2OS |
|---|---|
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-7-3-4-8(9(14)6-7)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H |
Clé InChI |
YPFOIBRKSQRTRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11490515.png)

![N-(2-cyano-4,5-diethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11490528.png)
![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)
![ethyl 3-[({5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B11490545.png)
![2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide](/img/structure/B11490553.png)
![2-{5-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11490558.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490565.png)
![methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490568.png)

![N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490601.png)
![5-(3,4-diethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490605.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)

